8-(3-Methoxybenzyloxy)caffeine
Description
8-(3-Methoxybenzyloxy)caffeine is a C8-modified caffeine derivative where a 3-methoxybenzyloxy group is introduced at the C8 position of the xanthine core. Caffeine (1,3,7-trimethylxanthine) is a well-known methylxanthine with diverse biological activities, including adenosine receptor antagonism and phosphodiesterase inhibition. The introduction of the 3-methoxybenzyloxy moiety in this compound is hypothesized to improve interactions with enzymatic targets such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), as demonstrated in related analogues .
Properties
CAS No. |
371944-58-0 |
|---|---|
Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
8-[(3-methoxyphenyl)methoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N4O4/c1-18-12-13(19(2)16(22)20(3)14(12)21)17-15(18)24-9-10-6-5-7-11(8-10)23-4/h5-8H,9H2,1-4H3 |
InChI Key |
SDEMBXFOALFRQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OCC3=CC(=CC=C3)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methoxybenzyloxy)caffeine typically involves the reaction of caffeine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
Caffeine+3-Methoxybenzyl Chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methoxybenzyloxy)caffeine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction can produce methoxybenzyl alcohol derivatives.
Scientific Research Applications
8-(3-Methoxybenzyloxy)caffeine has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of caffeine derivatives and their interactions with other molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-(3-Methoxybenzyloxy)caffeine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes, such as monoamine oxidase, which plays a role in neurotransmitter metabolism . Additionally, it can bind to adenosine receptors, similar to caffeine, leading to stimulant effects on the central nervous system .
Comparison with Similar Compounds
Data Tables
Table 2. Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight | LogP | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 344.3 g/mol | 1.8 | 0.5 (DMSO) |
| 8-(3-Chlorostyryl)caffeine | 330.8 g/mol | 3.2 | 0.3 (DMSO) |
| 8-Triazolylmethoxycaffeine | ~395 g/mol | 2.5 | 0.7 (Water) |
Research Findings and Clinical Implications
- MAO-B Inhibition : this compound’s high selectivity for MAO-B over MAO-A (IC₅₀ ratio >50) positions it as a candidate for neurodegenerative disease therapy .
- Anticancer Activity : Triazolylmethoxy hybrids show promise in targeting solid tumors, with mechanism-of-action studies suggesting topoisomerase II inhibition .
- Antioxidant Applications: Thio-caffeine derivatives like 8-(Pyrrolidin-1-ylcarbonothioyl)sulfanylcaffeine could mitigate oxidative stress in cardiovascular or inflammatory disorders .
Biological Activity
8-(3-Methoxybenzyloxy)caffeine is a caffeine derivative that has garnered attention for its potential biological activities. This compound is characterized by the addition of a 3-methoxybenzyloxy group at the 8-position of the caffeine molecule, which may influence its pharmacological properties and mechanisms of action.
- Molecular Formula : C₁₃H₁₅N₃O₃
- Molecular Weight : 251.28 g/mol
- CAS Number : 371944-58-0
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly adenosine receptors. Caffeine and its derivatives generally act as antagonists to adenosine receptors, which play a crucial role in numerous physiological processes including sleep regulation, cardiovascular function, and neurotransmission.
Proposed Mechanisms:
- Adenosine Receptor Antagonism : The compound likely inhibits adenosine A1 and A2A receptors, leading to increased neuronal excitability and release of neurotransmitters such as dopamine.
- Phosphodiesterase Inhibition : Similar to caffeine, this compound may inhibit phosphodiesterase enzymes, increasing intracellular cyclic AMP (cAMP) levels, which can enhance cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Neuroprotective Effects : Studies suggest that caffeine derivatives can protect neurons from oxidative stress and apoptosis.
- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may reduce inflammation in various tissues.
Table 1: Summary of Biological Activities
Case Study Example
A notable case study examined the effects of caffeine on cognitive function in elderly patients. It was found that caffeine consumption was associated with improved memory performance and reduced risk of neurodegenerative diseases. While this study did not focus specifically on this compound, it highlights the potential cognitive benefits of caffeine derivatives.
Comparative Analysis
To further understand the unique properties of this compound, it is useful to compare it with other caffeine derivatives:
Table 2: Comparison with Other Caffeine Derivatives
| Compound | Key Features | Biological Activity |
|---|---|---|
| Caffeine | Natural stimulant; widespread use | CNS stimulant; diuretic |
| Theophylline | Bronchodilator; used in respiratory diseases | Anti-inflammatory; relaxes smooth muscle |
| This compound | Novel derivative; potential neuroprotective | Antioxidant; anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
